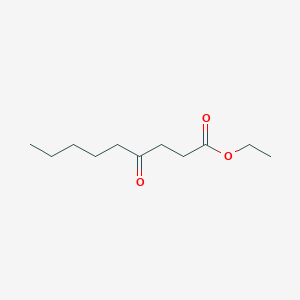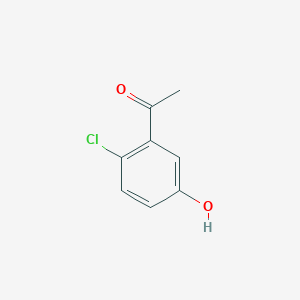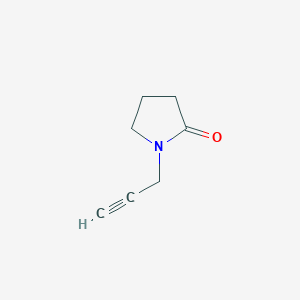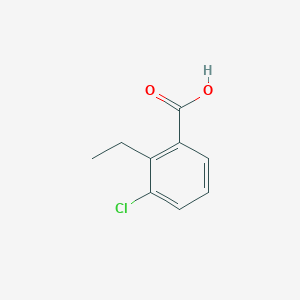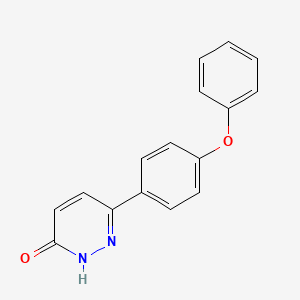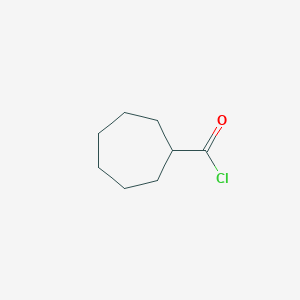
Cycloheptanecarbonyl chloride
Vue d'ensemble
Description
Cycloheptanecarbonyl chloride is a chemical compound with the molecular formula C8H13ClO . It has an average mass of 160.641 Da and a monoisotopic mass of 160.065491 Da .
Molecular Structure Analysis
The molecular structure of Cycloheptanecarbonyl chloride consists of a cycloheptane ring attached to a carbonyl chloride group .Physical And Chemical Properties Analysis
Cycloheptanecarbonyl chloride is a liquid at room temperature. The density of the compound is 1.096 g/mL at 25°C .Applications De Recherche Scientifique
C-H Bond Activation and Oxidation of Cyclohexane
- Application: Cycloheptanecarbonyl chloride is involved in C-H bond activation and oxidation reactions. An example includes the reaction of chromyl chloride with cyclohexane, leading to chlorocyclohexane and cyclohexene. This process demonstrates the role of cycloheptanecarbonyl chloride derivatives in organic synthesis and materials chemistry (Cook & Mayer, 1994).
Catalytic Reduction
- Application: Cycloheptanecarbonyl chloride serves as a substrate in catalytic reduction processes. For instance, its reduction by electrogenerated nickel(I) salen in acetonitrile leads to complex organic compounds, demonstrating its utility in catalysis and organic transformation (Bhattacharya, Samide & Peters, 1998).
Synthesis of Intermediates
- Application: It's used in synthesizing important intermediates like cyclopropane carbonyl chloride. This showcases its significance in the production of various chemical intermediates with applications in pharmaceuticals, agrochemicals, and other industries (Zhang, 2007).
Radical Generation and Cross-Coupling
- Application: Cycloheptanecarbonyl chloride derivatives are instrumental in generating chlorine radicals for C(sp3)-H cross-coupling, a technique useful in complex molecule synthesis and pharmaceutical research (Shields & Doyle, 2016).
Vibrational Spectra and Conformational Behavior
- Application: The study of its vibrational spectra and conformational behavior contributes to understanding molecular dynamics and properties, important in material science and molecular engineering (Katon, Feairheller & Miller, 1968).
Oxidative Chlorination
- Application: Its role in light-induced oxidative chlorination of alkanes, such as cyclohexane, is vital in organic synthesis, highlighting its utility in developing new synthetic methodologies (Zhao & Lu, 2017).
Safety And Hazards
Cycloheptanecarbonyl chloride is classified as dangerous, with hazard statements H302, H335, and H314 indicating that it is harmful if swallowed, may cause respiratory irritation, and causes severe skin burns and eye damage . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .
Orientations Futures
While specific future directions for Cycloheptanecarbonyl chloride are not mentioned in the search results, carbonyl chlorides are important intermediates in organic synthesis, suggesting potential applications in the development of new synthetic methodologies and the synthesis of complex organic molecules .
Propriétés
IUPAC Name |
cycloheptanecarbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO/c9-8(10)7-5-3-1-2-4-6-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYPNZYEUZQIHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30502426 | |
| Record name | Cycloheptanecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30502426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cycloheptanecarbonyl chloride | |
CAS RN |
6557-86-4 | |
| Record name | Cycloheptanecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30502426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of cycloheptanecarbonyl chloride in synthetic chemistry?
A1: Cycloheptanecarbonyl chloride is a valuable building block in organic synthesis. It serves as a precursor to various cycloheptane derivatives, including cycloheptanecarboxylic acid, cycloheptanecarboxamides, and esters. These derivatives are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The reactivity of the acyl chloride group allows for diverse transformations, making cycloheptanecarbonyl chloride a versatile reagent for introducing the cycloheptane moiety into complex molecules.
Q2: How is cycloheptanecarbonyl chloride synthesized according to the research?
A2: While the abstract doesn't explicitly detail the synthesis of cycloheptanecarbonyl chloride, it mentions that it's derived from cycloheptene. [] Cycloheptene itself can be produced through a ring-closing metathesis reaction from specific dienes. It's highly likely that cycloheptanecarbonyl chloride is then synthesized from cycloheptene through a sequence of reactions, potentially involving oxidation to cycloheptanecarboxylic acid followed by chlorination.
Q3: What are the potential applications of the ring-closing metathesis process described in the research for accessing diverse cycloheptane derivatives?
A3: The ring-closing metathesis process described in the research allows for the efficient synthesis of cycloheptene from readily available starting materials. [] This methodology opens up possibilities for accessing a wider range of cycloheptane derivatives, including cycloheptanecarbonyl chloride, with different substitution patterns. By modifying the starting dienes, chemists can introduce various functional groups onto the cycloheptane ring, potentially leading to the discovery of new compounds with interesting biological or material properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



